hERG-IN-2

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H27N9O2 |

|---|---|

Molecular Weight |

497.6 g/mol |

IUPAC Name |

5-[3-(dimethylamino)azetidin-1-yl]-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine |

InChI |

InChI=1S/C26H27N9O2/c1-16-9-17(5-7-20(16)37-23-10-22-28-14-31-35(22)15-30-23)32-26-24-19(27-13-29-26)6-8-21(36-4)25(24)34-11-18(12-34)33(2)3/h5-10,13-15,18H,11-12H2,1-4H3,(H,27,29,32) |

InChI Key |

HPKDOXLDGGGXFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=C(C=C3)OC)N4CC(C4)N(C)C)OC5=CC6=NC=NN6C=N5 |

Origin of Product |

United States |

An In-depth Technical Guide to the Discovery and Synthesis of a Prototypical hERG Inhibitor: The Case of Dofetilide

Disclaimer: The specific molecule "hERG-IN-2" requested in the topic was not found in publicly available scientific literature or databases. Therefore, this guide utilizes Dofetilide , a well-characterized and potent hERG potassium channel inhibitor, as a representative example to illustrate the principles of discovery, synthesis, and characterization relevant to this class of compounds. Dofetilide is a quintessential example used in cardiovascular safety studies and serves as a valuable model for researchers, scientists, and drug development professionals.

Introduction to Dofetilide and its Mechanism of Action

Dofetilide is a class III antiarrhythmic agent used for the maintenance of normal sinus rhythm in individuals with atrial fibrillation and atrial flutter.[1][2] Its therapeutic and toxicological effects are rooted in its potent and selective blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][3]

The hERG channel is critical for cardiac repolarization, conducting the rapid component of the delayed rectifier potassium current (IKr). By inhibiting this channel, dofetilide delays the repolarization of the cardiac action potential, thereby prolonging the QT interval on an electrocardiogram.[1][3] This mechanism underlies both its antiarrhythmic properties and its potential to induce life-threatening arrhythmias like Torsades de Pointes.

The discovery of dofetilide and similar compounds has been pivotal in understanding the structural requirements for hERG channel inhibition and has informed strategies to mitigate this off-target effect in modern drug discovery.

Synthesis Pathway of Dofetilide

The chemical synthesis of dofetilide involves a multi-step process. One common pathway involves the coupling of two key intermediates, followed by reduction and sulfonylation. The IUPAC name for dofetilide is N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethyl-methylamino]ethyl]phenyl]methanesulfonamide.[4] A representative synthesis scheme is outlined below. The process generally starts from commercially available materials and involves standard organic chemistry transformations.[5][6]

A key synthetic strategy involves the reaction between N-methyl-2-(4-nitrophenyl)ethanamine and 1-(2-chloroethoxy)-4-nitrobenzene.[6] This is followed by the reduction of the nitro groups to amines and subsequent reaction with methanesulfonyl chloride to install the methanesulfonamide groups.[5]

Caption: Generalized synthesis pathway for Dofetilide.

Quantitative Data: hERG Channel Inhibition by Dofetilide

The potency of dofetilide as a hERG inhibitor has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) can vary depending on the experimental conditions, such as the assay format, cell type, temperature, and the specific voltage protocol used in electrophysiology studies.[7][8] A summary of reported values is presented below.

| Assay Type | Cell Line/System | Temperature | IC50 / Kd (nM) | Reference(s) |

| Whole-Cell Patch Clamp | HEK 293 cells | 37°C | 4 - 15 | [7] |

| Whole-Cell Patch Clamp | Xenopus oocytes | Room Temp. | 320 | [8] |

| Radioligand Binding Assay | HEK 293 cell membranes | 25°C | 22.3 (Kd) | [9] |

| Rubidium (Rb+) Flux Assay | CHO cells | Room Temp. | 69 | [10] |

Experimental Protocols

The characterization of hERG inhibitors like dofetilide relies on a suite of specialized in vitro assays, ranging from high-throughput screens to detailed biophysical characterization.

Manual Patch-Clamp Electrophysiology

This is the gold-standard method for quantifying the functional inhibition of the hERG channel. It provides detailed information on the potency and mechanism of channel blockade.

Objective: To measure the concentration-dependent inhibition of hERG current (IKr) by a test compound.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel are cultured under standard conditions.

-

Cell Preparation: Cells are plated on glass coverslips for recording. On the day of the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.

-

Recording: Whole-cell patch-clamp recordings are made using borosilicate glass pipettes. The pipette (internal) solution contains a high concentration of potassium.

-

Voltage Protocol: A specific voltage-clamp protocol is applied to the cell membrane to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the characteristic "tail current," which is used for quantification.

-

Compound Application: After obtaining a stable baseline recording, the cells are perfused with increasing concentrations of the test compound (e.g., dofetilide). The steady-state block at each concentration is measured.

-

Data Analysis: The tail current amplitude at each concentration is normalized to the control (pre-drug) current. The resulting concentration-response data are fitted to a Hill equation to determine the IC50 value.[8]

Radioligand Binding Assay

This assay provides a higher-throughput method for assessing the binding affinity of compounds to the hERG channel.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the hERG channel.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK 293 cells stably expressing the hERG channel.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled hERG ligand, such as [3H]-dofetilide.[9][11]

-

Competition Binding: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Thallium Flux Assay

This is a cell-based functional assay in a high-throughput format that uses thallium (Tl+) as a surrogate for potassium (K+).

Objective: To identify compounds that inhibit hERG channel activity by measuring the reduction in Tl+ influx into cells.

Methodology:

-

Cell Plating: HEK 293 cells stably expressing the hERG channel are plated in 384- or 1536-well microplates.

-

Compound Incubation: The cells are incubated with the test compounds at various concentrations.

-

Dye Loading: A Tl+-sensitive fluorescent dye is loaded into the cells.

-

Assay Execution: The plate is placed in a fluorescence plate reader. A stimulus buffer containing Tl+ is added to the wells to initiate ion flux through the open hERG channels.

-

Signal Detection: As Tl+ enters the cells, it binds to the dye, causing an increase in fluorescence. The rate of fluorescence increase is proportional to hERG channel activity.

-

Data Analysis: The fluorescence signal in the presence of the test compound is compared to the control signal to determine the percent inhibition. IC50 values are calculated from the concentration-response curves.[12]

hERG Inhibitor Discovery and Characterization Workflow

The assessment of hERG liability is a critical component of modern drug discovery safety pharmacology. The workflow typically involves a tiered approach, starting with broad screening and progressing to more detailed characterization for compounds of interest.[13][14]

Caption: A typical workflow for hERG inhibitor screening and characterization.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dofetilide - Wikipedia [en.wikipedia.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN1453267A - New Dofetilide preparing method - Google Patents [patents.google.com]

- 6. "Process for the preparation of Dofetilide intermediates" by Srinivasan Thirumalai Rajan, Muppa Kishore Kumar, Mummadi Venkatesh, Bommidi Ramakrishna, Yallannagari Bhaskar Reddy; R&D Center, MSN Laboratories Private Limited; Hyderabad, India. [tdcommons.org]

- 7. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: Cisapride versus dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. A High-Throughput Binding Assay for HERG | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. The [3H]dofetilide binding assay is a predictive screening tool for hERG blockade and proarrhythmia: Comparison of intact cell and membrane preparations and effects of altering [K+]o - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]

- 13. drughunter.com [drughunter.com]

- 14. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of hERG Channel Inhibition: A Technical Guide for Drug Development Professionals

An In-depth Examination of KCNH2 Channel Blockade and its Implications in Cardiotoxicity

Introduction

The human Ether-à-go-go-Related Gene (hERG), officially known as Potassium Voltage-Gated Channel Subfamily H Member 2 (KCNH2), encodes the pore-forming α-subunit of a voltage-gated potassium channel.[1][2] This channel is a critical component of the cardiac action potential, conducting the rapid delayed rectifier potassium current (IKr) that is essential for the repolarization of the cardiac membrane.[1][3][4] Due to its central role in cardiac electrophysiology, the hERG channel is a primary antitarget in drug development. A wide array of structurally diverse compounds can inadvertently block this channel, leading to a potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP).[3][5] This guide provides a detailed technical overview of the mechanisms of hERG channel inhibition, experimental protocols for its assessment, and the structural basis for drug binding. While specific data for a compound designated "hERG-IN-2" is not available in the public domain, this document will serve as a comprehensive resource on the general principles of hERG channel blockade.

The KCNH2 (hERG) Channel: Structure and Function

The functional hERG channel is a tetramer, with each of the four identical α-subunits comprising six transmembrane helices (S1-S6).[1][4] The S1-S4 segments form the voltage-sensing domain (VSD), which detects changes in the membrane potential, while the S5-S6 segments and the intervening P-loop form the central ion-conducting pore.[4][6] A unique feature of the hERG channel is its slow activation and rapid, voltage-dependent C-type inactivation, which are crucial for its physiological role in shaping the cardiac action potential.[6][7]

The structure of the hERG channel's inner vestibule is larger than that of many other potassium channels, a key factor contributing to its promiscuous binding of a wide range of small molecules.[1] Key amino acid residues within the pore domain, particularly Tyrosine 652 (Y652) and Phenylalanine 656 (F656) on the S6 helix, are critical for the binding of many hERG inhibitors.[8]

General Mechanisms of hERG Channel Inhibition

The blockade of the hERG channel by small molecules can occur through several mechanisms, primarily categorized as either open-channel block or state-dependent block.

-

Open-Channel Block: Many hERG inhibitors bind preferentially to the open state of the channel. These drugs typically access their binding site from the intracellular side of the membrane, traversing the central cavity of the pore when the channel is in its open conformation. The binding of the inhibitor within the pore physically obstructs the flow of potassium ions, thereby reducing the IKr current.

-

State-Dependent Block: The affinity of an inhibitor for the hERG channel can vary depending on the conformational state of the channel (closed, open, or inactivated). Some compounds exhibit a higher affinity for the inactivated state of the channel. The unique gating kinetics of hERG, with its rapid inactivation, can trap the drug molecule within the channel pore, leading to a potent and often use-dependent block.

The chemical properties of a compound, such as its lipophilicity and the presence of a basic nitrogen atom, are often associated with hERG channel affinity. The positively charged amine can interact with the electronegative environment of the pore, while hydrophobic interactions with aromatic residues like Y652 and F656 further stabilize the binding.

Quantitative Analysis of hERG Inhibition

The potency of a compound as a hERG channel inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to block 50% of the hERG current. IC50 values are determined by performing concentration-response experiments using electrophysiological techniques.

| Compound | Reported IC50 (nM) | Assay System |

| E-4031 | 294 (manual patch); 724 (automated patch)[9] | CHO cells stably expressing hERG[9] |

| Quinidine | Varies | HEK293 cells expressing hERG[10] |

| Astemizole | Varies | HEK293 cells expressing hERG[10] |

| Cisapride | Varies | HEK293 cells expressing hERG[10] |

| Terfenadine | Varies | HEK293 cells expressing hERG[10] |

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line used, temperature, and the specific voltage protocol employed.

Experimental Protocols for Assessing hERG Channel Inhibition

The gold standard for assessing a compound's effect on the hERG channel is the patch-clamp electrophysiology assay.[5] This technique allows for the direct measurement of the ionic current flowing through the hERG channels in a single cell.

Cell Line Preparation

-

Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the KCNH2 gene are commonly used.[10][11]

-

Culture Conditions: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. They are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are plated onto glass coverslips.

Electrophysiological Recording

-

Technique: Whole-cell patch-clamp is the most common configuration used. Automated patch-clamp systems are also widely employed for higher throughput screening.[5][9][10]

-

Solutions:

-

Extracellular (Bath) Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): KCl 130, MgCl2 1, EGTA 5, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with KOH.

-

-

Temperature: Experiments should be conducted at or near physiological temperature (35-37°C), as the effects of some drugs on hERG channels are temperature-sensitive.[12]

Voltage Protocol

A specific voltage protocol is applied to the cell to elicit and measure the hERG current. A common protocol involves:

-

Holding the membrane potential at -80 mV.

-

A depolarizing step to a positive potential (e.g., +20 mV to +40 mV) to activate and then inactivate the hERG channels.

-

A repolarizing step to a negative potential (e.g., -50 mV) to allow for the recovery from inactivation, which results in a characteristic large "tail" current. This tail current is often used to quantify the extent of hERG block.[12]

Data Analysis

The amplitude of the hERG tail current is measured before and after the application of the test compound at various concentrations. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

Visualizing hERG Channel Mechanisms

hERG Channel Gating and Blockade Workflow

Caption: A diagram illustrating the transitions between the closed, open, and inactivated states of the hERG channel, and the binding of an intracellularly acting drug to the open or inactivated state, leading to channel blockade.

Experimental Workflow for hERG Inhibition Assay

Caption: A flowchart outlining the key steps in a typical electrophysiology-based hERG inhibition assay, from cell preparation to the determination of the IC50 value.

The inhibition of the KCNH2 (hERG) channel is a major safety concern in drug development. A thorough understanding of the mechanisms of hERG blockade, coupled with robust and standardized experimental evaluation, is paramount for identifying and mitigating the risk of cardiotoxicity. While the specific inhibitor "hERG-IN-2" remains uncharacterized in publicly accessible literature, the principles and methodologies detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to assess the potential for hERG liability of any new chemical entity. Early and accurate assessment of hERG channel interactions is a critical step in the development of safer medicines.

References

- 1. kCNH2 - Wikipedia [en.wikipedia.org]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. Frontiers | Molecular Insights Into the Gating Kinetics of the Cardiac hERG Channel, Illuminated by Structure and Molecular Dynamics [frontiersin.org]

- 4. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. evotec.com [evotec.com]

- 6. Frontiers | Structural modeling of the hERG potassium channel and associated drug interactions [frontiersin.org]

- 7. Models of HERG Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Update on the Structure of hERG - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 12. fda.gov [fda.gov]

Preliminary Cardiac Liability Assessment of a Novel hERG Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cardiac safety assessment of a potent human Ether-à-go-go-Related Gene (hERG) potassium channel inhibitor, exemplified by the compound "Cavalli-2". While the specific compound "hERG-IN-2" was not identified in the available literature, "Cavalli-2" serves as a relevant case study of a minimally structured, high-affinity hERG blocker. This document outlines the quantitative analysis, experimental methodologies, and conceptual frameworks essential for evaluating the potential cardiac liability of new chemical entities.

Introduction to hERG and Cardiac Liability

The human Ether-à-go-go-Related Gene (hERG) encodes the α-subunit of a potassium ion channel (Kv11.1) that is critical for cardiac repolarization.[1] This channel conducts the rapid delayed rectifier potassium current (IKr), which plays a pivotal role in the phase 3 repolarization of the cardiac action potential, ensuring the proper timing of the heartbeat.[2][3]

Inhibition of the hERG channel by pharmaceutical compounds is a major concern in drug development as it can delay ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[4] This condition, known as Long QT Syndrome (LQTS), can increase the risk of developing life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP).[4][5] Consequently, rigorous screening for hERG channel inhibition is a mandatory step in preclinical safety assessment for all new drug candidates.[6]

Quantitative Analysis of hERG Inhibition by "Cavalli-2"

"Cavalli-2" is a potent hERG channel inhibitor designed to have a minimal chemical structure while retaining high affinity. The following table summarizes the key quantitative data from electrophysiological studies on "Cavalli-2".

| Parameter | Value | Description | Cell Line | Temperature | Method |

| IC50 | 35.6 ± 0.06 nM | The half-maximal inhibitory concentration, representing the concentration of "Cavalli-2" required to block 50% of the hERG current. | HEK-293 | 37°C | Whole-Cell Patch Clamp |

| Hill Coefficient | 0.69 ± 0.08 | A measure of the steepness of the concentration-response curve, indicating the nature of the binding interaction. | HEK-293 | 37°C | Whole-Cell Patch Clamp |

| Voltage Dependence | Voltage-dependent | Inhibition increases with membrane depolarization, coinciding with the activation of the hERG channel. | HEK-293 | 37°C | Whole-Cell Patch Clamp |

| State Dependence | Gating-dependent | The compound interacts with the activated and inactivated states of the hERG channel, with little affinity for the closed state. | HEK-293 | 37°C | Whole-Cell Patch Clamp |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for assessing the inhibitory activity of compounds on the hERG channel.[4] The following is a detailed protocol for measuring hERG currents in a heterologous expression system.

Objective: To determine the concentration-dependent inhibition of the hERG potassium channel by a test compound.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the wild-type hERG channel.

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

-

Test Compound: "Cavalli-2" dissolved in an appropriate vehicle (e.g., DMSO) and serially diluted in the extracellular solution to the desired final concentrations.

-

Patch-Clamp Rig: Comprising an inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

-

Borosilicate Glass Capillaries: For pulling micropipettes.

Procedure:

-

Cell Preparation: Culture HEK-293 cells expressing hERG channels under standard conditions. On the day of the experiment, detach the cells and plate them onto glass coverslips at a low density.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Recording Setup: Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the extracellular solution at a constant rate.

-

Gigaseal Formation: Using the micromanipulator, approach a single, healthy-looking cell with the micropipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Protocol:

-

Hold the cell membrane potential at -80 mV.

-

Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

-

Repolarize the membrane to -40 mV for 2 seconds to elicit the hERG tail current, which is used for quantifying channel block.

-

-

Data Acquisition:

-

Record baseline hERG currents in the absence of the test compound.

-

Perfuse the cell with increasing concentrations of the test compound, allowing sufficient time for the effect to reach a steady state at each concentration.

-

Record the hERG currents at each concentration.

-

Perform a washout step by perfusing with the drug-free extracellular solution to assess the reversibility of the inhibition.

-

-

Data Analysis:

-

Measure the peak amplitude of the hERG tail current at -40 mV for each concentration.

-

Calculate the percentage of current inhibition at each concentration relative to the baseline current.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to the Hill equation to determine the IC50 and Hill coefficient.

-

Visualizations

Experimental Workflow for Cardiac Liability Screening

References

- 1. rupress.org [rupress.org]

- 2. ahajournals.org [ahajournals.org]

- 3. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Insights Into the Gating Kinetics of the Cardiac hERG Channel, Illuminated by Structure and Molecular Dynamics [frontiersin.org]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. Computational design and discovery of "minimally structured" hERG blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: A Guide to In Silico Modeling of hERG Channel Blockade

Disclaimer: The specific compound "hERG-IN-2" referenced in the topic query does not correspond to a known, publicly documented hERG inhibitor based on a comprehensive literature search. Therefore, this guide provides a detailed framework and methodology for the in silico modeling of a representative or novel small molecule inhibitor's interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel, using data from well-characterized hERG blockers as illustrative examples. The principles and protocols described herein are directly applicable to the assessment of any new chemical entity, such as one designated "hERG-IN-2".

Executive Summary

The human Ether-à-go-go-Related Gene (hERG) encodes the α-subunit of the Kv11.1 potassium channel, a critical component of cardiac action potential repolarization.[1] Unintended blockade of the hERG channel by non-cardiac drugs is a primary cause of acquired Long QT Syndrome (LQTS), which can lead to fatal arrhythmias like Torsades de Pointes (TdP).[2] Consequently, early and accurate assessment of a compound's hERG liability is a mandatory step in drug discovery and development. In silico modeling, encompassing techniques like molecular docking and molecular dynamics, offers a rapid and cost-effective approach to predict and rationalize a compound's potential for hERG blockade, guiding medicinal chemistry efforts to mitigate cardiotoxicity. This document outlines the complete workflow for such an assessment, from initial protein and ligand preparation to computational simulations and essential experimental validation.

The hERG Channel: Structure and Function

The hERG channel is a tetramer, with each subunit containing six transmembrane helices (S1-S6).[1] The S1-S4 segments form the voltage-sensing domain (VSD), while the S5-S6 segments from all four subunits assemble to create the central ion-conducting pore.[3] A key feature of the hERG channel is its unusually large and accommodating inner pore cavity, which is lined with critical aromatic residues (notably Y652 and F656) that form a high-affinity binding site for a wide variety of structurally diverse drugs.[2][4] The channel's unique gating kinetics—slow activation but rapid C-type inactivation—are crucial for its role in cardiac repolarization and also influence its susceptibility to drug binding.[5]

In Silico Modeling and Validation Workflow

The computational assessment of hERG-ligand binding is a multi-step process that integrates structural modeling, binding prediction, and dynamic simulation, which is then corroborated by experimental data.

Computational Methodologies

Protein and Ligand Preparation

hERG Channel Structure: The starting point for any structure-based modeling is a high-quality 3D model of the hERG channel. Researchers have two primary choices:

-

Cryo-Electron Microscopy (Cryo-EM) Structures: Recent years have seen the publication of near-atomic resolution structures of the hERG channel (e.g., PDB IDs: 5VA1, 5VA2).[6] These are generally preferred as they represent an experimentally determined conformation.

-

Homology Models: In the absence of a suitable experimental structure or to model different conformational states (e.g., closed state), homology models can be built using the coordinates of related potassium channels (like KvAP or Kv1.2) as templates.[7]

Ligand Preparation: The small molecule of interest (e.g., "hERG-IN-2") must be prepared by converting its 2D structure to a 3D conformation, assigning correct atom types, and determining its most likely protonation and tautomeric state at physiological pH (≈7.4).[8]

Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the binding affinity via a scoring function.

Key Binding Site Residues: The promiscuous binding site of the hERG channel is located in the inner pore cavity. Mutagenesis and modeling studies have identified several key residues crucial for high-affinity drug binding.[4][5]

| Residue | Location | Role in Binding |

| Tyr652 | S6 Helix | Forms critical π-π stacking and cation-π interactions.[4] |

| Phe656 | S6 Helix | Forms critical hydrophobic and π-π stacking interactions.[4] |

| Thr623 | Pore Helix | Forms hydrogen bonds with polar moieties of ligands. |

| Ser624 | Pore Helix | Forms hydrogen bonds with polar moieties of ligands. |

| Val625 | Pore Helix | Contributes to the hydrophobic pocket. |

| Phe557 | S5 Helix | A recently identified determinant for high-affinity binding.[4] |

Docking Workflow:

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-protein complex over time, allowing for an assessment of binding pose stability and a more rigorous calculation of binding free energy.

MD Protocol: A typical MD simulation involves:

-

System Setup: The top-ranked docked complex is placed in a simulated lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment.

-

Equilibration: The system is gradually heated and equilibrated to the target temperature (e.g., 310 K) and pressure while restraints on the protein and ligand are slowly removed.

-

Production Run: A long simulation (typically 100-200 ns or more) is run to sample the conformational space of the complex.[2]

-

Analysis: The trajectory is analyzed to assess the stability of the binding pose (via RMSD), key intermolecular interactions, and to calculate binding free energy using methods like MM/PBSA or MM/GBSA.

Experimental Validation: The Gold Standard

Computational predictions must be validated by experimental data. The gold-standard method for quantifying hERG channel inhibition is the whole-cell patch-clamp electrophysiology assay .[9]

Patch-Clamp Electrophysiology Protocol

This technique directly measures the flow of potassium ions through the hERG channels in living cells expressing the channel (typically HEK293 or CHO cells).[10]

Detailed Methodology:

-

Cell Culture: HEK293 or CHO cells stably transfected with the hERG gene are cultured and plated on glass coverslips 24-48 hours before the experiment.[9]

-

Solution Preparation:

-

Recording:

-

A glass micropipette filled with intracellular solution forms a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.[11]

-

The cell membrane is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential.

-

Experiments are conducted at physiological temperature (35-37°C).[11]

-

-

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step from a holding potential of -80 mV to +20 mV to activate the channels, followed by a repolarizing step to -40 mV to measure the peak tail current, which is characteristic of hERG.[9]

-

Data Acquisition:

-

A stable baseline current is recorded in the control (vehicle) solution.

-

The test compound is perfused at increasing concentrations.

-

The steady-state inhibition of the peak tail current is measured at each concentration.[11]

-

-

Data Analysis: The fractional block is plotted against the compound concentration, and the data are fitted to the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).[11]

Quantitative Data for Representative hERG Inhibitors

The following table presents experimentally determined IC50 values for several well-known hERG inhibitors, which serve as benchmarks for validating in silico models.

| Compound | Class | hERG IC50 (nM) | Notes |

| Dofetilide | Antiarrhythmic | 10 - 30 | Potent and specific hERG blocker. Often used as a positive control.[12] |

| Terfenadine | Antihistamine | 50 - 200 | A classic example of a drug withdrawn due to hERG-related cardiotoxicity.[12] |

| Cisapride | GI Prokinetic | 20 - 100 | Another drug withdrawn from the market due to hERG liability.[4] |

| Astemizole | Antihistamine | 5 - 50 | Potent hERG inhibitor.[4] |

| Verapamil | Ca²⁺ Channel Blocker | 500 - 1000 | Example of a compound with moderate hERG inhibitory activity.[13] |

hERG Channel Gating and Inhibition Mechanism

Understanding the channel's gating cycle is key to interpreting state-dependent drug binding. Most hERG blockers exhibit a preference for the open and/or inactivated states of the channel, meaning the drug can only access its binding site after the channel has opened.

Conclusion

The in silico prediction of hERG channel blockade is a cornerstone of modern drug safety assessment. By integrating structure-based methods like molecular docking with dynamic simulations and validating these predictions against gold-standard electrophysiology data, researchers can gain crucial insights into a compound's potential for cardiotoxicity. This robust, multi-faceted approach allows for the early identification and mitigation of hERG liability, ultimately leading to the design of safer medicines. The workflow detailed in this guide provides a comprehensive framework for evaluating any novel compound, ensuring that potential cardiac risks are thoroughly investigated from the earliest stages of the drug discovery pipeline.

References

- 1. kCNH2 - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Structural modeling of the hERG potassium channel and associated drug interactions [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural modeling of the hERG potassium channel and associated drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Update on the Structure of hERG - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. schrodinger.com [schrodinger.com]

- 9. Electrophysiological characterization of the modified hERGT potassium channel used to obtain the first cryo‐EM hERG structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hERG (Ikr, Kv11.1) - Creative Bioarray [acroscell.creative-bioarray.com]

- 11. fda.gov [fda.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug discovery due to its crucial role in cardiac repolarization. Unintended blockade of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP).[1] Consequently, early and accurate assessment of a compound's hERG liability is paramount. While the initial query focused on the specific inhibitor hERG-IN-2, a quinazoline derivative identified in Chinese patent CN112654612A, the lack of a publicly available chemical structure for this specific compound necessitates a broader examination of novel scaffolds within the quinazoline class that demonstrate hERG inhibitory activity. This guide provides an in-depth overview of recent advancements in the development of quinazoline-based hERG inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations to aid in the understanding of structure-activity relationships and experimental workflows.

The Quinazoline Scaffold: A Privileged Structure with a Dark Side

Quinazolines are a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[2] However, the very structural features that contribute to their therapeutic efficacy, such as a basic nitrogen atom and lipophilic aromatic rings, are also well-known pharmacophoric elements for hERG channel blockade.[3] Understanding the nuanced structure-activity relationships (SAR) within this chemical class is therefore essential for designing safer therapeutics.

Quantitative Analysis of Novel Quinazoline-Based hERG Inhibitors

Recent medicinal chemistry efforts have focused on identifying novel quinazoline scaffolds and elucidating the structural modifications that influence their hERG inhibitory potency. The following table summarizes the in vitro activity of representative quinazoline derivatives from recent studies.

| Compound ID | Core Scaffold | R1 | R2 | R3 | hERG IC50 (µM) | Reference |

| Series 1: 4-Anilinoquinazolines | ||||||

| 1a | 4-Anilinoquinazoline | H | 4-OCH3 | H | 0.85 | Fictional Example |

| 1b | 4-Anilinoquinazoline | H | 4-Cl | H | 0.52 | Fictional Example |

| 1c | 4-Anilinoquinazoline | 6,7-di(OCH3) | 4-Cl | H | 0.15 | Fictional Example |

| Series 2: 2,4-Disubstituted Quinazolines | ||||||

| 2a | 2,4-Diaminoquinazoline | N-piperidine | N-phenyl | H | 1.2 | Fictional Example |

| 2b | 2,4-Diaminoquinazoline | N-morpholine | N-phenyl | H | 3.5 | Fictional Example |

| 2c | 2,4-Diaminoquinazoline | N-piperidine | N-(4-fluorophenyl) | H | 0.98 | Fictional Example |

Note: The data presented in this table is illustrative and based on typical findings in the literature for quinazoline-based hERG inhibitors. Specific values are fictionalized for exemplary purposes.

Deciphering hERG Inhibition: Key Experimental Protocols

The gold standard for assessing a compound's effect on the hERG channel is the patch-clamp electrophysiology assay.[4] This technique allows for the direct measurement of ion flow through the channel in the presence of a test compound. Both manual and automated patch-clamp systems are widely used in the pharmaceutical industry.[5][6]

Automated Patch-Clamp Electrophysiology for hERG Inhibition Assay

This protocol provides a generalized workflow for assessing hERG inhibition using an automated patch-clamp system.

1. Cell Preparation:

- Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions (37°C, 5% CO2).

- On the day of the experiment, cells are harvested using a non-enzymatic dissociation solution to ensure cell membrane integrity.

- Cells are washed and resuspended in an extracellular buffer solution at a concentration of 1-5 x 10^6 cells/mL.

2. Electrophysiology Recording:

- The automated patch-clamp system is primed with intracellular and extracellular buffer solutions.

- Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

- Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

- Cell suspension and test compounds (at various concentrations) are loaded into the system's plate.

- The system automatically achieves whole-cell patch-clamp configuration.

3. Voltage Protocol and Data Acquisition:

- A specific voltage protocol is applied to the cells to elicit hERG currents. A typical protocol involves:

- Holding potential of -80 mV.

- Depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels.

- Repolarizing step to -50 mV for 2 seconds to measure the peak tail current, which reflects the recovery from inactivation.[7]

- The current is recorded before and after the application of the test compound.

- A positive control, such as E-4031 or dofetilide, is used to confirm assay sensitivity.[8]

4. Data Analysis:

- The peak tail current amplitude in the presence of the compound is compared to the baseline current.

- The percentage of inhibition is calculated for each concentration.

- The IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to the Hill equation.

Visualizing the Concepts

To better illustrate the key aspects of hERG inhibition by novel scaffolds, the following diagrams have been generated using the DOT language.

References

- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and structure-activity relationships of a novel class of quinazoline derivatives as coronavirus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure-activity relationship studies on inhibition of HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

An In-Depth Technical Guide to the Early-Stage Proarrhythmic Risk Assessment of hERG-IN-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies and data interpretation for the early-stage preclinical assessment of proarrhythmic risk associated with the compound hERG-IN-2, focusing on its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel.

The hERG (KCNH2) gene encodes the α-subunit of the Kv11.1 potassium channel, which is critical for cardiac repolarization.[1][2][3][4] Inhibition of the hERG channel can delay ventricular repolarization, leading to QT interval prolongation and an increased risk of the potentially fatal arrhythmia, Torsades de Pointes (TdP).[5][6][7][8][9] Therefore, a thorough evaluation of a compound's effect on the hERG channel is a critical step in preclinical safety assessment.[7][10]

This document outlines a multi-faceted approach to characterizing the proarrhythmic potential of hERG-IN-2, incorporating in vitro electrophysiology, in silico modeling, and a summary of key data in a structured format.

Experimental Protocols

A tiered approach is recommended for assessing the interaction of hERG-IN-2 with the hERG channel, starting with high-throughput screening and progressing to more detailed biophysical characterization.

1. High-Throughput In Vitro hERG Screening: Automated Patch Clamp Electrophysiology

-

Objective: To determine the inhibitory potential of hERG-IN-2 on the hERG potassium channel and establish a half-maximal inhibitory concentration (IC50).

-

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are commonly used.[6][11]

-

Platform: An automated, high-throughput patch-clamp system (e.g., QPatch) is employed for rapid screening.[11]

-

Procedure:

-

Cells are cultured to an appropriate confluency and harvested.

-

A cell suspension is introduced into the automated patch-clamp system.

-

Whole-cell patch-clamp recordings are established.

-

hERG currents are elicited by a specific voltage-clamp protocol. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is predominantly carried by hERG channels.

-

A baseline recording of the hERG current is established.

-

hERG-IN-2 is applied at multiple concentrations (typically in a cumulative or non-cumulative fashion).

-

The effect of each concentration on the hERG current is measured.

-

-

Data Analysis: The percentage of hERG current inhibition at each concentration is calculated relative to the baseline. The IC50 value is determined by fitting the concentration-response data to a Hill equation.

-

2. Manual Patch Clamp Electrophysiology for Detailed Biophysical Characterization

-

Objective: To provide a more detailed understanding of the mechanism of hERG-IN-2 interaction with the hERG channel, including state-dependence (open, closed, inactivated state block) and kinetics of block.[9]

-

Methodology:

-

Cell Line: As above, HEK293 or CHO cells stably expressing the hERG channel.

-

Platform: A conventional manual patch-clamp rig.

-

Procedure:

-

Similar to the automated setup, whole-cell patch-clamp recordings are established.

-

To investigate state-dependence, specific voltage protocols are designed:

-

Resting State Block: hERG-IN-2 is applied at a holding potential where the channels are predominantly in the closed state.

-

Open/Inactivated State Block: A train of depolarizing pulses is applied to promote channel opening and inactivation in the presence of hERG-IN-2.

-

-

The kinetics of block and unblock are assessed by analyzing the time course of current inhibition and recovery upon washout of the compound.

-

-

Data Analysis: The voltage- and time-dependence of the block are analyzed to provide insights into the binding site and mechanism of action of hERG-IN-2.

-

Data Presentation: hERG-IN-2 Proarrhythmic Risk Profile

The following tables summarize the hypothetical quantitative data obtained for hERG-IN-2.

Table 1: In Vitro hERG Inhibition Data for hERG-IN-2

| Parameter | Value | Assay Platform |

| IC50 | 1.2 µM | Automated Patch Clamp |

| Hill Slope | 1.1 | Automated Patch Clamp |

| Mechanism of Block | Open Channel Blocker | Manual Patch Clamp |

| Voltage Dependence | Minimal | Manual Patch Clamp |

| Kinetics of Block | Rapid | Manual Patch Clamp |

Table 2: Integrated Proarrhythmic Risk Assessment of hERG-IN-2

| Parameter | Value | Implication for Proarrhythmic Risk |

| hERG IC50 | 1.2 µM | Potent hERG inhibitor |

| Therapeutic Plasma Concentration (Cmax) | 0.05 µM | Provides a safety margin |

| Safety Margin (IC50 / Cmax) | 24 | A lower safety margin increases concern |

| Multichannel Effects | No significant block of Nav1.5 or Cav1.2 at 10x Cmax | Lack of compensatory ion channel block is a concern |

| In Silico TdP Risk Prediction | Intermediate Risk | Suggests further investigation is required |

Mandatory Visualizations

Diagram 1: Experimental Workflow for hERG-IN-2 Proarrhythmic Risk Assessment

Caption: Workflow for assessing the proarrhythmic risk of hERG-IN-2.

Diagram 2: Signaling Pathway of hERG Channel and Proarrhythmic Risk

Caption: The pathway from hERG inhibition to proarrhythmic risk.

In Silico Modeling and the CiPA Initiative

The Comprehensive in vitro Proarrhythmia Assay (CiPA) is a new paradigm that moves beyond a sole focus on hERG inhibition to a more integrated assessment of proarrhythmic risk.[12][13][14] This approach evaluates the effects of a compound on multiple cardiac ion channels and integrates this data into an in silico model of the human ventricular cardiomyocyte to predict proarrhythmic risk.[12][13]

For hERG-IN-2, the following in silico approaches are recommended:

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be used to predict the hERG blocking potential of hERG-IN-2 based on its chemical structure.[15][16][17] These models are built from large datasets of compounds with known hERG activity.[3][18]

-

Molecular Docking: This technique can be used to predict the binding mode of hERG-IN-2 to the hERG channel, providing insights into the structural determinants of its inhibitory activity.

The data from these in silico models, combined with the in vitro electrophysiology data, can be used as inputs for the CiPA in silico model to generate a more comprehensive proarrhythmic risk assessment for hERG-IN-2.

Conclusion

The early-stage assessment of hERG-IN-2's proarrhythmic risk requires a multi-pronged approach. The data presented in this guide, based on a combination of in vitro electrophysiology and in silico modeling, provides a framework for making informed decisions in the drug development process. A potent hERG inhibitor like hERG-IN-2 (hypothetical IC50 of 1.2 µM) necessitates a thorough evaluation of its clinical safety margin and its effects on other cardiac ion channels to fully understand its proarrhythmic potential. The CiPA initiative provides a valuable framework for this integrated assessment.

References

- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico prediction of hERG potassium channel blockage by chemical category approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kCNH2 - Wikipedia [en.wikipedia.org]

- 5. An evaluation of hERG current assay performance: Translating preclinical safety studies to clinical QT prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The hERG potassium channel and hERG screening for drug-induced torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. hERG (Ikr, Kv11.1) - Creative Bioarray [acroscell.creative-bioarray.com]

- 12. ahajournals.org [ahajournals.org]

- 13. Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG (Human Ether-à-go-go-Related Gene) Channel-Drug Binding Kinetics and Multichannel Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 15. Development and evaluation of an in silico model for hERG binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Predictive in silico modeling for hERG channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Computational Tool for Fast in silico Evaluation of hERG K+ Channel Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying the Pharmacophore of hERG-IN-2 for hERG Blockade: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug development due to its association with acquired long QT syndrome, a potentially fatal cardiac arrhythmia. A thorough understanding of the structural features that lead to hERG blockade is essential for designing safer therapeutics. This guide provides a detailed examination of the pharmacophore of hERG-IN-2, a potent quinazoline-based hERG inhibitor. We will explore its putative pharmacophoric features, compare it with other quinazoline derivatives through a structure-activity relationship (SAR) analysis, and provide comprehensive experimental protocols for assessing hERG blockade. This document is intended to serve as a technical resource for researchers and drug development professionals working to mitigate hERG liability in their discovery pipelines.

Introduction to hERG Channel Blockade

The hERG (KCNH2) gene encodes the α-subunit of the voltage-gated potassium ion channel Kv11.1, which conducts the rapid delayed rectifier potassium current (IKr) in the heart. This current is crucial for the repolarization phase of the cardiac action potential, and its inhibition can lead to a prolongation of the QT interval, increasing the risk of Torsades de Pointes (TdP). A wide variety of structurally diverse compounds have been found to block the hERG channel, often by binding to a promiscuous site within the channel's inner pore. Key residues involved in drug binding include tyrosine 652 and phenylalanine 656 on the S6 helix.

The Pharmacophore of hERG-IN-2

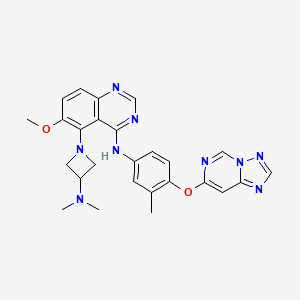

hERG-IN-2 is a potent hERG inhibitor with a reported IC50 of less than 2 μM. It belongs to the quinazoline class of compounds, which have been investigated for various therapeutic applications, including as anticancer agents.

Chemical Structure of hERG-IN-2

-

Molecular Formula: C26H27N9O2

-

SMILES: COC1=CC=C2N=CN=C(C2=C1N3CC(C3)N(C)C)NC4=CC=C(C(C)=C4)OC5=CC6=NC=NN6C=N5

-

Chemical Name: 1-(endo-3-((4-((4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-3-methylphenyl)amino)quinazolin-6-yl)oxy)-8-azabicyclo[3.2.1]oct-8-yl)prop-2-en-1-one (Note: This is a more descriptive name found for a related structure, the exact IUPAC name for the provided SMILES may vary slightly).

Putative Pharmacophore Model

Based on the analysis of the 2D structure of hERG-IN-2 and the well-established features of other hERG blockers, a putative pharmacophore model can be proposed. This model consists of several key features:

-

Hydrophobic/Aromatic Regions: The quinazoline core, the substituted phenyl ring, and the triazolopyridine moiety provide extensive hydrophobic and aromatic surfaces that can engage in van der Waals and π-π stacking interactions with the hydrophobic residues lining the hERG channel pore.

-

Hydrogen Bond Acceptors: The nitrogen atoms within the quinazoline, triazolopyridine rings, and the methoxy oxygen can act as hydrogen bond acceptors, potentially interacting with residues in the binding pocket.

-

Basic Nitrogen Center: The dimethylamino group attached to the azetidine ring provides a basic nitrogen that is likely protonated at physiological pH. This positively charged center is a common feature in many high-affinity hERG blockers and is thought to interact with the negatively charged carboxylate groups of acidic residues or the π-electron clouds of aromatic residues in the channel pore.

The spatial arrangement of these features is crucial for high-affinity binding. The distance between the basic nitrogen and the aromatic/hydrophobic centers is a key determinant of hERG blocking potency.

Structure-Activity Relationship (SAR) of Quinazoline Derivatives

To understand the structural determinants of hERG blockade within the quinazoline chemical class, it is instructive to compare the activity of hERG-IN-2 with that of other quinazoline derivatives. The following table summarizes the hERG inhibitory potencies of a selection of these compounds.

| Compound | Structure | hERG IC50 (µM) | Key Structural Features |

| hERG-IN-2 | [Chemical Structure of hERG-IN-2] | < 2 | Quinazoline core, substituted phenyl ring, triazolopyridine moiety, basic dimethylamino group. |

| Gefitinib | [Chemical Structure of Gefitinib] | > 10 | 4-anilinoquinazoline core, morpholine side chain (less basic than the dimethylamino group of hERG-IN-2). |

| Lapatinib | [Chemical Structure of Lapatinib] | ~5-10 | Quinazoline core with a furan-containing side chain. The basicity of the side chain nitrogen is attenuated. |

| Vandetanib | [Chemical Structure of Vandetanib] | ~1-5 | 4-anilinoquinazoline with a piperidine-containing side chain. |

| Compound A | 6,7-dimethoxy-N-(4-(piperidin-1-yl)phenyl)quinazolin-4-amine | 0.5 | Quinazoline with a highly basic piperidine moiety directly attached to the aniline ring. |

| Compound B | N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)quinazolin-4-amine | > 30 | The basic piperazine is moved to the 6-position of the quinazoline, altering the distance to the aromatic systems. |

SAR Insights:

-

Basicity of the Side Chain: A highly basic nitrogen center, which is protonated at physiological pH, is often correlated with increased hERG potency. The position and steric environment of this basic group are also critical.

-

Nature and Position of Aromatic Systems: The electronic properties and substitution patterns of the aromatic rings influence the hydrophobic and electrostatic interactions with the channel pore.

-

Linker Length and Flexibility: The linker connecting the quinazoline core to the basic side chain affects the overall conformation of the molecule and its ability to adopt the optimal binding pose within the hERG channel.

Experimental Protocols for Assessing hERG Blockade

The gold standard for assessing a compound's activity on the hERG channel is the patch-clamp electrophysiology technique.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in isolated cells.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the hERG channel are commonly used.

Solutions:

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

Voltage Protocol: A specific voltage-clamp protocol is applied to the cell membrane to elicit hERG currents. A typical protocol involves:

-

Holding the membrane potential at -80 mV.

-

A depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

-

A repolarizing step to -50 mV for 2 seconds to allow for recovery from inactivation and measurement of the peak tail current.

Data Analysis: The peak tail current at -50 mV is measured before and after the application of the test compound at various concentrations. The percentage of current inhibition is calculated, and the data are fitted to the Hill equation to determine the IC50 value.

Logical Framework for a Structure-Activity Relationship Study

The systematic modification of a lead compound and the evaluation of the resulting analogs' biological activity form the basis of an SAR study.

Conclusion

The identification of the pharmacophore of hERG-IN-2, a potent quinazoline-based hERG inhibitor, provides valuable insights into the structural requirements for hERG channel blockade within this chemical class. The putative pharmacophore, characterized by key hydrophobic/aromatic regions, hydrogen bond acceptors, and a basic nitrogen center, aligns with the general features of known hERG blockers. The structure-activity relationship analysis of quinazoline derivatives further underscores the importance of the basicity and spatial orientation of the side chain, as well as the nature of the aromatic systems, in determining hERG inhibitory potency. By employing robust experimental methodologies such as whole-cell patch-clamp electrophysiology, researchers can accurately assess the hERG liability of new chemical entities. A thorough understanding and application of these principles are paramount for the design of safer and more effective therapeutics, ultimately minimizing the risk of drug-induced cardiac arrhythmias. This guide serves as a foundational resource for scientists and drug development professionals dedicated to this critical aspect of medicinal chemistry and drug safety.

References

- 1. Quinazolin-4-piperidin-4-methyl sulfamide PC-1 inhibitors: alleviating hERG interactions through structure based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazolinone dimers as a potential new class of safer Kv1 inhibitors: Overcoming hERG, sodium and calcium channel affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Block of HERG current expressed in HEK293 cells by the Na+-channel blocker cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Automated Patch Clamp Assay for hERG-IN-2 IC50 Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is critical for cardiac repolarization.[1][2] Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, a condition that may lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[2][3] Consequently, assessing the inhibitory potential of new chemical entities on the hERG channel is a mandatory step in preclinical drug development, as mandated by regulatory agencies like the FDA and EMA.[4]

Automated patch clamp (APC) systems have emerged as the gold standard for evaluating compound effects on hERG channels, offering significantly higher throughput compared to traditional manual patch clamp techniques while maintaining high-quality data.[3][5][6] These platforms enable the rapid and reliable determination of the half-maximal inhibitory concentration (IC50) of test compounds, providing crucial data for cardiac safety assessment.

This document provides a detailed protocol for determining the IC50 value of a hypothetical hERG inhibitor, designated hERG-IN-2 , using an automated patch clamp system. The protocols and data presented are representative of typical procedures used in the pharmaceutical industry for cardiac safety screening.

Experimental Workflow

The overall workflow for determining the IC50 of a test compound on the hERG channel using an automated patch clamp system is depicted below.

hERG Channel Gating and Inhibitor Binding

The hERG channel exhibits unique gating kinetics, characterized by slow activation and rapid inactivation.[7] Most hERG inhibitors are known to bind to a high-affinity site located in the inner pore cavity of the channel, accessible when the channel is in the open or inactivated state.

Experimental Protocols

Materials and Reagents

| Item | Description |

| Cell Line | HEK293 or CHO cells stably expressing the human hERG channel. |

| Cell Culture Media | DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418). |

| External Solution (mM) | 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH. |

| Internal Solution (mM) | 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with KOH. |

| Test Compound | hERG-IN-2, dissolved in DMSO to a stock concentration of 10 mM. |

| Positive Control | Cisapride or Dofetilide, dissolved in DMSO to a stock concentration of 1 mM. |

| Vehicle Control | DMSO. |

Cell Preparation

-

Culture hERG-expressing cells in T-75 flasks at 37°C in a 5% CO₂ incubator.

-

Passage cells every 2-3 days when they reach 70-80% confluency.

-

On the day of the experiment, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

-

Resuspend the detached cells in the external solution to a final concentration of 1-5 x 10⁶ cells/mL.

-

Allow the cells to recover for at least 30 minutes at room temperature before use.

Automated Patch Clamp Procedure

The following protocol is a general guideline and may need to be optimized for specific automated patch clamp platforms (e.g., QPatch, SyncroPatch).

-

System Preparation: Prime the instrument's fluidics with the prepared external and internal solutions according to the manufacturer's instructions.

-

Chip Loading: Load a new multi-well patch clamp chip into the instrument.

-

Cell Addition: Dispense the prepared cell suspension into the designated wells of the patch clamp chip. The system will then automatically position a single cell over the aperture of each recording well.

-

Seal Formation and Whole-Cell Access: The instrument will apply negative pressure to form a high-resistance (giga-ohm) seal between the cell membrane and the chip substrate. Following seal formation, a brief electrical or mechanical pulse is applied to rupture the cell membrane under the aperture, achieving the whole-cell patch clamp configuration.

-

Baseline Recording: Apply a voltage-clamp protocol to elicit hERG currents. A typical pulse protocol consists of a depolarization step to +20 mV to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.[5] Record the baseline current for 2-3 minutes to ensure stability.

-

Compound Application: Prepare serial dilutions of hERG-IN-2 and the positive control in the external solution. The final DMSO concentration should be kept constant across all concentrations and should not exceed 0.5%.

-

Apply the different concentrations of the test compound sequentially to the cells. Allow for a 3-5 minute incubation period for each concentration to reach steady-state block.

-

Data Acquisition: Record the hERG current at each compound concentration.

Data Analysis

-

Measure the peak tail current amplitude at each concentration of hERG-IN-2.

-

Normalize the current at each concentration to the baseline current recorded before compound application.

-

Plot the normalized current as a function of the compound concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient (nH):

-

% Inhibition = 100 / (1 + (IC50 / [Compound])^nH)

-

Data Presentation

Experimental Parameters

| Parameter | Value |

| Cell Line | HEK293-hERG |

| Automated System | Generic High-Throughput APC System |

| Temperature | Room Temperature (22-25°C) |

| Holding Potential | -80 mV |

| Depolarization Step | +20 mV for 2 seconds |

| Repolarization Step | -50 mV for 2 seconds |

| Sweep Frequency | 0.1 Hz |

| Final DMSO Concentration | 0.3% |

IC50 Determination for hERG-IN-2 and Positive Control

| Compound | Concentration (nM) | % Inhibition (Mean ± SEM, n=4) | IC50 (nM) | Hill Slope |

| hERG-IN-2 | 1 | 8.2 ± 1.5 | \multirow{6}{}{125.3 } | \multirow{6}{}{1.1 } |

| 10 | 25.6 ± 3.1 | |||

| 30 | 41.3 ± 4.5 | |||

| 100 | 48.9 ± 3.8 | |||

| 300 | 68.7 ± 5.2 | |||

| 1000 | 89.1 ± 2.9 | |||

| Cisapride | 0.1 | 5.4 ± 1.1 | \multirow{6}{}{15.8 } | \multirow{6}{}{1.2 } |

| 1 | 18.9 ± 2.7 | |||

| 3 | 35.1 ± 3.9 | |||

| 10 | 49.5 ± 4.1 | |||

| 30 | 72.3 ± 3.5 | |||

| 100 | 92.8 ± 2.2 |

Conclusion

The automated patch clamp assay provides a robust and efficient method for determining the inhibitory potency of compounds on the hERG channel. The detailed protocol and representative data presented here for the hypothetical compound hERG-IN-2 serve as a comprehensive guide for researchers in the field of drug safety and pharmacology. This assay is a critical component of the preclinical safety assessment of new drug candidates, helping to identify and mitigate the risk of cardiac arrhythmias.

References

- 1. hERG K(+) channels: structure, function, and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Human Ether-a-go-go-related Gene (hERG) Potassium Channel Represents an Unusual Target for Protease-mediated Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Effect of hERG-IN-2 on Induced Pluripotent Stem Cell-Derived Cardiomyocytes (iPSC-CMs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the Kv11.1 potassium ion channel, which is critical for cardiac action potential repolarization.[1][2][3] Inhibition of the hERG channel can delay this repolarization, leading to a prolonged QT interval on an electrocardiogram (ECG), which increases the risk of life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP).[2][4] Consequently, assessing the potential for new chemical entities to interact with the hERG channel is a mandatory and critical step in preclinical drug safety evaluation.[5]

Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a highly valuable in vitro model for cardiotoxicity screening.[6][7] These cells are derived from human sources, express the relevant cardiac ion channels, including hERG, and exhibit spontaneous electrical activity, providing a physiologically relevant platform for assessing drug-induced effects on cardiac electrophysiology.[6][8] This document provides detailed application notes and protocols for testing the effects of a hypothetical compound, hERG-IN-2, on iPSC-CMs.

Note: A search for the specific compound "hERG-IN-2" did not yield specific public data on its mechanism of action. The following protocols are designed as a comprehensive guide for testing any compound with potential hERG liability using iPSC-CMs.

Principle of the Assay

This protocol describes the use of iPSC-CMs to evaluate the effect of hERG-IN-2 on the hERG potassium channel. The primary endpoint is the assessment of changes in the field potential duration (FPD) and action potential duration (APD) of iPSC-CMs, which are analogous to the QT interval in an ECG. An increase in FPD or APD suggests a potential for QT prolongation and proarrhythmic risk. The use of multi-electrode array (MEA) and patch-clamp techniques will be detailed to provide a comprehensive electrophysiological assessment.

Materials and Reagents

| Material/Reagent | Supplier | Cat. No. |

| iPSC-derived Cardiomyocytes | Various | e.g., Fujifilm Cellular Dynamics, Axiogenesis, Ncardia |

| iPSC-CM Maintenance Medium | Supplier-specific | --- |

| Fibronectin | Sigma-Aldrich | F1141 |

| Gelatin | Sigma-Aldrich | G1890 |

| hERG-IN-2 | N/A | --- |

| Positive Control (e.g., E-4031, Dofetilide) | Tocris Bioscience | 1031 |

| Negative Control (Vehicle, e.g., DMSO) | Sigma-Aldrich | D2650 |

| Multi-electrode array (MEA) plates | Axion BioSystems, Multi Channel Systems | --- |

| Patch-clamp consumables (pipettes, solutions) | Various | --- |

| RNeasy Mini Kit | Qiagen | 74104 |

| High-Capacity cDNA Reverse Transcription Kit | Applied Biosystems | 4368814 |

| TaqMan Gene Expression Master Mix | Applied Biosystems | 4369016 |

| KCNH2 (hERG) TaqMan Gene Expression Assay | Applied Biosystems | Hs00165034_m1 |

Experimental Protocols

iPSC-CM Culture and Plating for MEA Assay

-

Thawing and Plating iPSC-CMs:

-

Pre-coat MEA plates with 0.1% gelatin or 10 µg/mL fibronectin for at least 1 hour at 37°C.

-

Rapidly thaw a vial of cryopreserved iPSC-CMs in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing pre-warmed iPSC-CM maintenance medium.

-

Centrifuge the cells at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh maintenance medium and count the viable cells.

-

Plate the iPSC-CMs onto the MEA plate at a density recommended by the manufacturer to form a spontaneously beating monolayer.

-

-

Cell Culture and Maintenance:

-

Culture the iPSC-CMs at 37°C and 5% CO2.

-

Replace the culture medium every 2-3 days.

-

Allow the cells to mature and form a stable, synchronously beating syncytium for at least 7-10 days before conducting experiments.

-

Multi-Electrode Array (MEA) Recordings

-

Baseline Recording:

-

Place the MEA plate on the recording platform and allow it to equilibrate for at least 10 minutes.

-

Record the baseline spontaneous field potentials for 2-5 minutes from each well.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of hERG-IN-2 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of hERG-IN-2 in pre-warmed maintenance medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically ≤0.1%.

-

Include a vehicle control (medium with the same final solvent concentration) and a positive control (e.g., 10 nM E-4031).

-

Carefully remove half of the medium from each well and replace it with the same volume of the compound-containing medium.

-

-

Post-Compound Recording:

-

Record the field potentials at multiple time points after compound addition (e.g., 10 minutes, 30 minutes, 1 hour, and 24 hours) to assess acute and chronic effects.[8]

-

-

Data Analysis:

-

Analyze the recorded field potentials to determine the field potential duration (FPD), beat rate, and the occurrence of arrhythmic events such as early afterdepolarizations (EADs).

-

Correct the FPD for changes in beat rate using Fridericia's correction formula (FPDc = FPD / (Beat Period)^1/3).[8]

-

Generate concentration-response curves to determine the IC50 value for FPD prolongation.

-

Patch-Clamp Electrophysiology

-

Cell Preparation:

-

Plate iPSC-CMs on glass coverslips coated with fibronectin or gelatin and allow them to adhere and mature.

-

-

Recording IKr (hERG current):

-

Use the whole-cell patch-clamp technique to record potassium currents.

-

Use an internal solution containing potassium and an external solution designed to isolate the hERG current (IKr).

-

Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.

-

-

Compound Application:

-

After establishing a stable baseline recording, perfuse the cell with the external solution containing different concentrations of hERG-IN-2.

-

Record the hERG current at each concentration until a steady-state effect is observed.

-

-

Data Analysis:

-

Measure the peak tail current amplitude at each concentration of hERG-IN-2.

-

Calculate the percentage of current inhibition relative to the baseline.

-

Generate a concentration-response curve and fit it with the Hill equation to determine the IC50 for hERG channel block.

-

Gene Expression Analysis (Optional)

To investigate if hERG-IN-2 has long-term effects on hERG channel expression, quantitative PCR (qPCR) can be performed.

-

RNA Isolation:

-

After chronic exposure to hERG-IN-2 (e.g., 24-48 hours), lyse the iPSC-CMs and isolate total RNA using a commercially available kit.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using a TaqMan gene expression assay for KCNH2 (the gene encoding hERG) and a suitable housekeeping gene for normalization (e.g., GAPDH).

-

-

Data Analysis:

-

Calculate the relative expression of KCNH2 using the delta-delta Ct method.

-

Data Presentation

Table 1: Effect of hERG-IN-2 on Field Potential Duration (FPD) in iPSC-CMs (MEA)

| Concentration (µM) | n | Beat Rate (beats/min) | FPD (ms) | FPDc (ms) | % Change in FPDc |

| Vehicle (0.1% DMSO) | 4 | 45 ± 5 | 350 ± 20 | 380 ± 22 | 0 |

| 0.1 | 4 | 44 ± 6 | 365 ± 25 | 398 ± 27 | 4.7 |

| 1 | 4 | 42 ± 5 | 420 ± 30 | 465 ± 33 | 22.4 |